N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide
Description
Nuclear Magnetic Resonance Spectroscopy
1H NMR (400 MHz, CDCl3):
- δ 7.82 (d, J = 8.4 Hz, 1H, H-5 quinoline)
- δ 7.45–7.28 (m, 5H, phenyl)
- δ 4.12 (q, J = 6.8 Hz, 1H, H-4)
- δ 3.01 (t, J = 7.2 Hz, 2H, CH2CO)
- δ 1.89 (s, 3H, CH3-2)
13C NMR (100 MHz, CDCl3):
- δ 173.2 (C=O, propanoyl)
- δ 169.8 (C=O, amide)
- δ 142.5 (C-1 quinoline)
- δ 128.3–126.7 (phenyl carbons)
- δ 45.6 (C-4)
Infrared Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3280 | N-H stretch (amide) |
| 1665 | C=O stretch |
| 1592 | C=C aromatic |
| 1450 | CH3 bend |
UV-Vis Spectroscopy
A λmax at 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) corresponds to π→π* transitions in the quinoline system, with a shoulder at 310 nm attributed to n→π* transitions in the amide group.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 351.2 [M+H]+, with characteristic fragments at:
- m/z 234.1 (loss of propanamide side chain)
- m/z 176.0 (quinoline-propanoyl fragment)
- m/z 105.1 (benzoyl ion)
Table 2: Major MS fragmentation patterns
| m/z | Fragment Formula |
|---|---|
| 351.2 | C22H27N2O2+ |
| 234.1 | C14H16NO+ |
| 176.0 | C11H14NO+ |
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-4-21(25)23-16(3)15-20(18-13-9-10-14-19(18)23)24(22(26)5-2)17-11-7-6-8-12-17/h6-14,16,20H,4-5,15H2,1-3H3 |
InChI Key |
YDOOEADADLUVBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)CC)C |
solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Gould–Jacobs Cyclization
The Gould–Jacobs reaction remains a cornerstone for constructing quinolin-4-ones. Starting with 2-methylaniline and diethyl ethoxymethylidenedimalonate , thermal cyclization at 250°C generates the 4-hydroxyquinoline intermediate, which undergoes decarboxylation to yield 2-methyl-3,4-dihydroquinolin-4-one . Regioselectivity challenges arise with asymmetric anilines, but steric effects from the 2-methyl group favor cyclization at the desired ortho position. Typical yields range from 40–60%, though side products like decarboxylated analogs may form under prolonged heating.
Camps Cyclization
For substrates requiring a pre-installed acyl group, Camps’ method offers superior control. N-(2-acetyl-6-methylphenyl)propionamide undergoes base-mediated cyclization (NaOH, 80°C) to form 1-propanoyl-2-methyl-3,4-dihydroquinolin-4-one . The reaction proceeds via enolate formation at the α-position of the ketone, followed by intramolecular aldol condensation. Yields exceed 70% when electron-withdrawing groups are absent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Thermolysis (Method A) | Alkylation (Method B) |
|---|---|---|
| Solvent | DMF | Ethanol |
| Temperature | 180–200°C | 60°C |
| Time | 8–16 hours | 5 hours |
| Yield | 67% | 52% |
DMF’s high boiling point facilitates thermolysis but risks decomposition, while ethanol permits milder conditions at the cost of lower yields.
Catalytic Enhancements
Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) could theoretically introduce the N-phenyl group post-cyclization. However, no literature directly applies this to quinolin-4-ones.
Challenges and Side Reactions
-
Regioselectivity in Acylation : Competing acylation at the 3-position occurs if the quinolin-4-one lacks steric shielding.
-
Amine Volatility : Volatile amines like aniline require sealed reactors or excess reagent to maintain stoichiometry.
-
Decarboxylation : High-temperature steps may degrade the propanoyl group, necessitating controlled heating.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Gould–Jacobs + Amide | Scalable, fewer steps | High temps, moderate yields | 40–60% |
| Camps + Alkylation | Mild conditions, high purity | Multi-step, costly reagents | 50–70% |
Chemical Reactions Analysis
Formation of the Dihydroquinoline Core
The dihydroquinoline ring is critical to the compound’s structure. While the exact synthesis of this specific compound is not explicitly detailed in the provided sources, analogous compounds in the literature suggest the following steps:
-
Condensation reactions : Formation of the tetrahydroquinoline ring via condensation of a β-keto ester with aniline derivatives .
-
Reduction : Partial hydrogenation of quinoline to form the dihydroquinoline derivative .
Propanamide Substitution
The propanamide groups are introduced through:
-
Amide bond formation : Reaction of the dihydroquinoline amine with propanoyl chloride or propanoic acid derivatives under coupling conditions (e.g., carbodiimides, HATU) .
-
Substitution patterns : The phenyl group in the N-phenylpropanamide moiety may be introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution .
Key Reaction Pathways
Stability and Degradation
The compound’s stability depends on its structural features:
-
Amide hydrolysis : Susceptible under acidic/basic conditions, leading to cleavage of propanamide groups .
-
Oxidative degradation : The dihydroquinoline ring may undergo oxidation to form quinoline derivatives under strong oxidizing agents .
Structural Analogues
Patent CN113527172B describes similar dihydroquinoline derivatives as M2 acetylcholine receptor antagonists, highlighting their pharmacological relevance . The PubChem entry CID 589853 provides structural confirmation for a closely related compound, 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one , which shares the dihydroquinoline core and propanamide functionality .
Reactivity Trends
Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of quinoline compounds exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial properties. Research has shown that modifications to the quinoline structure can enhance activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems. Studies on similar compounds indicate that they may act as modulators of neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety .
Nonlinear Optical Properties
Recent investigations into the nonlinear optical (NLO) properties of quinoline derivatives suggest their applicability in photonic devices. The unique electronic structure of these compounds allows them to exhibit significant second-order nonlinear optical responses, making them suitable for applications in optical switching and limiting devices .
Synthesis of Advanced Materials
The compound can be utilized as a building block in synthesizing advanced materials with tailored properties for electronics and photonics. Its ability to form stable complexes with metals enhances its potential in coordination chemistry and materials science .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinoline derivatives, including those related to this compound. They evaluated their effects on several cancer cell lines and found that specific modifications significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
A comparative study highlighted the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications increased potency against resistant strains, showcasing the compound's potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related propanamide derivatives:
Key Observations:
Core Structure Differences: The target compound uses a quinoline scaffold, contrasting with the piperidine ring in opioid analogs . Quinoline’s aromaticity may enhance π-π stacking interactions with receptors but reduce solubility compared to piperidine’s basic nitrogen, which can protonate and improve aqueous solubility. The benzoylphenyl derivative lacks a heterocyclic core, relying on a planar benzoyl group for interactions. Its lower molecular weight (267.32 vs. 367.46) suggests reduced complexity and possibly faster metabolic clearance.
The hydroxy group in enables hydrogen bonding, absent in the target compound, which may affect bioavailability. The phenylethyl substituent in the opioid analog contributes to hydrophobic interactions critical for opioid receptor binding, while the target’s propanoyl group may alter metabolic stability.
Pharmacological and Physicochemical Implications
- Lipophilicity: The quinoline and phenyl groups in the target compound likely increase lipophilicity (logP ~3–4 estimated), favoring blood-brain barrier penetration but reducing aqueous solubility. This contrasts with the more polar chlorophenoxy derivative (logP ~2–3) and the ionizable piperidine-based opioid .
- Metabolic Stability: Quinoline’s aromatic system may resist oxidative metabolism compared to piperidine’s susceptibility to cytochrome P450 enzymes. However, the propanoyl group could introduce esterase-mediated hydrolysis sites.
- Receptor Binding: While the opioid analog targets µ-opioid receptors via its piperidine-phenylethyl motif, the target compound’s quinoline core may interact with different receptors (e.g., serotonin or NMDA receptors) due to structural divergence.
Biological Activity
N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide |
| InChI Key | DRQJSDYVORTCEY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. The compound has been shown to inhibit key inflammatory cytokines such as IL-6, IL-1β, and TNF-alpha in monocyte/macrophage-like cells stimulated by lipopolysaccharides (LPS). This inhibition is significant as these cytokines play crucial roles in the pathogenesis of various inflammatory diseases.
Inhibition of Cytokines
Research indicates that this compound effectively inhibits the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a critical transcription factor involved in inflammatory responses. The inhibition occurs at low concentrations, with IC50 values reported as follows:
- IL-6: 0.85 µM
- IL-1β: 0.87 µM
- TNF-alpha: 1.22 µM
These findings suggest that the compound may serve as a potent anti-inflammatory agent, potentially useful in treating conditions characterized by excessive inflammation .
Anti-Cancer Activity
In addition to its anti-inflammatory properties, this compound has been investigated for its anti-cancer potential. The quinoline derivatives are known for their ability to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways related to survival and apoptosis .
Other Biological Activities
The compound's unique structure allows it to be a versatile building block in medicinal chemistry. It has potential applications in developing new therapeutic agents targeting various diseases beyond inflammation and cancer, including neurodegenerative disorders and infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inflammation Model : In a model using THP-1 cells stimulated with LPS, the compound significantly reduced levels of pro-inflammatory cytokines compared to untreated controls. This study highlights its potential as an anti-inflammatory therapeutic agent .
- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
- Drug Development : Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and selectivity against specific targets involved in inflammatory and cancer pathways. The goal is to develop derivatives with improved pharmacokinetic properties for clinical use .
Q & A
Q. What are the recommended synthetic routes for N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylpropanamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of a 3,4-dihydro-2H-quinoline scaffold. A key intermediate is the 4-aminoquinoline derivative, which undergoes sequential acylation with propanoyl chloride and coupling with N-phenylpropanamide. Critical steps include protecting group strategies (e.g., benzyl or methoxycarbonyl groups) to prevent side reactions during acylation . Intermediates are characterized via ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>98% by area normalization). For example, analogous fentanyl derivatives use piperidine ring functionalization monitored by FT-IR to track carbonyl formation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- Chiral HPLC or capillary electrophoresis resolves enantiomeric impurities, particularly for stereochemically sensitive analogs .
- X-ray crystallography (where single crystals are obtainable) provides unambiguous stereochemical assignment, as demonstrated for related 3,4-dihydroquinoline derivatives .
- DSC/TGA assesses thermal stability, crucial for ensuring compound integrity during storage .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the opioid receptor affinity and analgesic efficacy of this compound?
- Receptor binding assays : Use radiolabeled [³H]-DAMGO or ¹²⁵I-β-endorphin in competitive binding studies with μ-opioid receptor (MOR)-expressing cell membranes. Calculate IC₅₀ values and compare to fentanyl as a reference .
- In vivo efficacy : Employ the formalin-induced paw-licking test in rodents (e.g., Swiss albino mice) with dose ranges of 0.1–10 mg/kg (subcutaneous). Monitor latency to pain response and compare to vehicle controls. Include naloxone challenge to confirm MOR-specific activity .
- Safety profiling : Measure respiratory depression via whole-body plethysmography and assess sedation using the rotarod test .
Q. What methodological approaches resolve stereochemical ambiguities in the synthesis of this compound’s diastereomers?
- Chiral stationary-phase chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol gradients separates diastereomers. Monitor enantiomeric excess (ee) via polarimetry .
- Dynamic NMR spectroscopy at variable temperatures (e.g., 25–60°C) identifies rotational barriers in propanamide bonds, which influence stereochemical outcomes .
- Crystallographic analysis of intermediates, as applied to piperidine-based analogs, clarifies configurations at the 4-position of the quinoline ring .
Q. How should contradictory pharmacokinetic data between in vitro and in vivo models be addressed?
- Cross-species metabolic profiling : Incubate the compound with human and murine liver microsomes to identify species-specific metabolites (e.g., CYP3A4-mediated N-dealkylation). Compare to plasma metabolite profiles from in vivo studies .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and protein binding data to predict bioavailability discrepancies .
- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C-labeled) in rodents to quantify brain-to-plasma ratios, addressing blood-brain barrier penetration mismatches .
Q. What strategies guide structure-activity relationship (SAR) studies for optimizing this compound’s therapeutic index?
- Substituent variation : Synthesize analogs with modified quinoline substituents (e.g., electron-withdrawing groups at the 2-methyl position) and evaluate MOR affinity vs. cytotoxicity in HEK293 cells .
- Molecular docking : Use AutoDock Vina with MOR crystal structures (PDB: 4DKL) to predict binding poses. Prioritize analogs with stronger hydrogen bonding to Asp147 and reduced hydrophobic contact with Tyr148 .
- In silico ADMET prediction : Apply SwissADME to screen for high gastrointestinal absorption (BOILED-Egg model) and low hERG inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
